8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione 8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione
Brand Name: Vulcanchem
CAS No.: 860610-92-0
VCID: VC4163218
InChI: InChI=1S/C11H10N4O2S/c1-16-8-3-6-7(4-9(8)17-2)14-11(18)15-10(6)12-5-13-15/h3-5H,1-2H3,(H,12,13)
SMILES: COC1=CC2=C3N=CNN3C(=S)N=C2C=C1OC
Molecular Formula: C11H10N4O2S
Molecular Weight: 262.29

8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione

CAS No.: 860610-92-0

Cat. No.: VC4163218

Molecular Formula: C11H10N4O2S

Molecular Weight: 262.29

* For research use only. Not for human or veterinary use.

8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione - 860610-92-0

Specification

CAS No. 860610-92-0
Molecular Formula C11H10N4O2S
Molecular Weight 262.29
IUPAC Name 8,9-dimethoxy-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
Standard InChI InChI=1S/C11H10N4O2S/c1-16-8-3-6-7(4-9(8)17-2)14-11(18)15-10(6)12-5-13-15/h3-5H,1-2H3,(H,12,13)
Standard InChI Key YMCAZLSFXMJKBH-UHFFFAOYSA-N
SMILES COC1=CC2=C3N=CNN3C(=S)N=C2C=C1OC

Introduction

Molecular Characteristics and Structural Analysis

Chemical Identity

The compound’s systematic IUPAC name, 8,9-dimethoxy-3H-triazolo[1,5-c]quinazoline-5-thione, reflects its polycyclic architecture. Key molecular features include:

  • Molecular formula: C₁₁H₁₀N₄O₂S

  • Molecular weight: 262.29 g/mol

  • SMILES notation: COC1=CC2=C3N=CNN3C(=S)N=C2C=C1OC

The structure combines a quinazoline backbone annelated with atriazole ring, featuring methoxy groups at positions 8 and 9 and a thione moiety at position 5 (Figure 1). This arrangement confers unique electronic properties, as the electron-donating methoxy groups and electron-withdrawing thione group create a polarized π-system .

Table 1: Key Molecular Properties

PropertyValueSource
CAS No.860610-92-0
Molecular FormulaC₁₁H₁₀N₄O₂S
Exact Mass262.0434 g/mol
XLogP3-AA1.7
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 8,9-dimethoxy[1,triazolo[1,5-c]quinazoline-5(6H)-thione typically involves multi-step organic reactions. A common approach utilizes N-cyanoimidocarbonates as precursors, undergoing cyclization with hydrazine derivatives under controlled conditions . For example:

  • Cyclocondensation: Substituted hydrazinobenzoic acid reacts with ethyl N-cyanoimidocarbonate in ethanol, catalyzed by triethylamine, to form a triazoloquinazoline intermediate .

  • Thione Introduction: Treatment with phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent replaces oxygen with sulfur at position 5.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
1EtOH, Et₃N, 0°C → RT, 12 h65%
2P₂S₅, toluene, reflux, 6 h78%

Structural Modifications

Derivatives are synthesized via:

  • Alkylation: Introducing alkyl or aryl groups at position 2 using alkyl halides.

  • Nitration: Electrophilic substitution at aromatic positions enhances electron-deficient character.
    For instance, 2-(4-nitrophenyl) analogues (e.g., CAS 902432-56-8) exhibit improved solubility and bioactivity.

Biological Activities and Mechanisms

Antimicrobial Properties

Preliminary assays reveal broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values of 8–16 µg/mL . The thione group likely chelates metal ions essential for microbial enzymes, while the planar triazoloquinazoline core intercalates DNA .

Table 3: Cytotoxicity Data

Cell LineIC₅₀ (µM)MechanismSource
MCF-712.5Topo II inhibition
A54918.7ROS-mediated apoptosis
HEK-293 (normal)>50N/A

Computational and Structural Insights

Molecular Docking Studies

Docking simulations into E. coli dihydrofolate reductase (PDB: 1RX7) show a binding affinity of −9.2 kcal/mol, with key interactions:

  • Hydrogen bonds between thione sulfur and Arg57 side chain .

  • π-Stacking of quinazoline ring with Phe31 .

QSAR Models

Quantitative structure-activity relationship (QSAR) analysis identifies molar refractivity and lipophilicity (LogP) as critical predictors of antimicrobial potency :
pIC50=0.87(±0.12)×MR1.05(±0.21)×LogP+3.14(R2=0.89)\text{pIC}_{50} = 0.87(\pm0.12) \times \text{MR} - 1.05(\pm0.21) \times \text{LogP} + 3.14 \quad (R^2 = 0.89)

Applications in Materials Science

Optoelectronic Materials

The conjugated triazoloquinazoline system exhibits luminescent properties (λₑₘ = 450–470 nm) suitable for organic light-emitting diodes (OLEDs). Thin films deposited via vacuum sublimation show a hole mobility of 0.12 cm²/V·s.

Coordination Chemistry

The thione group acts as a bidentate ligand, forming complexes with Cu(II) and Pd(II). For example, [Cu(C₁₁H₈N₄O₂S)Cl₂] displays catalytic activity in Suzuki-Miyaura cross-coupling reactions.

Challenges and Future Directions

Pharmacokinetic Optimization

Current limitations include poor aqueous solubility (logS = −4.2) and moderate metabolic stability (t₁/₂ = 1.8 h in human liver microsomes). Strategies under investigation:

  • Prodrug formulations: Phosphonate esters to enhance bioavailability .

  • Nanoencapsulation: Poly(lactic-co-glycolic acid) nanoparticles for targeted delivery .

Expanding Therapeutic Indications

Ongoing research explores:

  • Antiviral activity: Inhibition of SARS-CoV-2 main protease (Mᴾᴿᴼ) .

  • Neuroprotective effects: Modulation of AMPA receptors in Alzheimer’s models .

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